5-Fluoro-2-iodobenzamide

Descripción general

Descripción

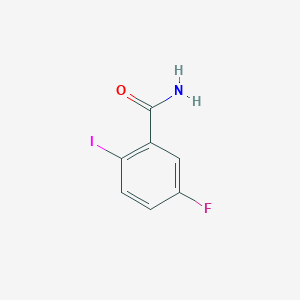

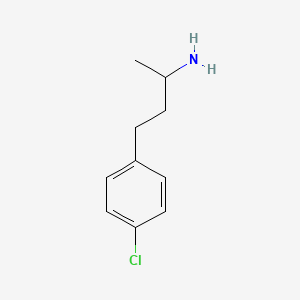

5-Fluoro-2-iodobenzamide is a chemical compound with the molecular formula C7H5FINO and a molecular weight of 265.02 . It is used in various chemical reactions and has potential applications in scientific research .

Molecular Structure Analysis

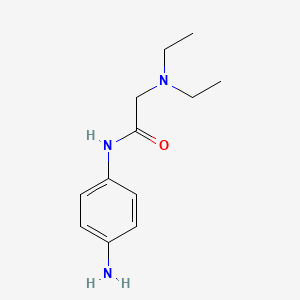

The molecular structure of this compound consists of a benzamide core with a fluorine atom at the 5-position and an iodine atom at the 2-position .Aplicaciones Científicas De Investigación

Imaging and Diagnostic Applications

5-Fluoro-2-iodobenzamide has been explored for its potential in imaging and diagnostic applications, particularly in the field of positron emission tomography (PET). Research by Dence et al. (1997) synthesized and characterized fluorinated halobenzamides as sigma receptor ligands for PET imaging. Their study found that compounds with fluorine substitutions, like this compound, exhibited high sigma-1 affinities and specific uptake in tissues containing sigma receptors. This suggests its potential use in PET imaging of tissues with these receptors (Dence, John, Bowen, & Welch, 1997).

Synthesis of Pharmaceuticals and Chemical Compounds

This compound has also been involved in the synthesis of other pharmaceutical and chemical compounds. For instance, Jenkins, Verheyden, and Moffatt (1976) utilized a process involving fluorine and iodine to synthesize the nucleoside antibiotic nucleocidin, showcasing the role of this compound in creating medically significant compounds (Jenkins, Verheyden, & Moffatt, 1976).

Molecular Structure and Crystallography

In the field of molecular structure and crystallography, Suchetan et al. (2016) reported on the crystal structures of various N-[2-(trifluoromethyl)phenyl]benzamides, including this compound. Their work contributes to understanding the molecular and crystal structures of these compounds, which is crucial for their application in various fields, including materials science and pharmaceuticals (Suchetan, Suresha, Naveen, & Lokanath, 2016).

Antimicrobial Applications

Desai, Rajpara, and Joshi (2013) explored the synthesis of fluorobenzamides containing thiazole and thiazolidine as potential antimicrobial analogs. They found that compounds with a fluorine atom, similar to this compound, showed enhanced antimicrobial activity. This research opens avenues for the use of such compounds in developing new antimicrobial drugs (Desai, Rajpara, & Joshi, 2013).

Mecanismo De Acción

Target of Action

The primary target of 5-Fluoro-2-iodobenzamide is thymidylate synthase (TS) . TS is an enzyme that plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid .

Mode of Action

This compound, similar to 5-fluorouracil, acts principally as a TS inhibitor . It interrupts the action of this enzyme, thereby blocking the synthesis of the pyrimidine thymidylate (dTMP), a nucleotide required for DNA replication .

Biochemical Pathways

This compound affects the pyrimidine metabolic pathway . It is converted to 5-fluoro-2’-deoxyuridine-5’-monophosphate (FdUMP), which inhibits the de novo synthesis of 2’-deoxythymidine-5’-monophosphate (dTMP), a key component in DNA synthesis . This results in the disruption of DNA synthesis and cell proliferation .

Pharmacokinetics

Related compounds like 5-fluorouracil have been shown to be well absorbed but undergo substantial first-pass metabolism, affecting their bioavailability . The presence of enzymes like cytidine deaminase can influence the metabolism and hence the bioavailability of these compounds .

Result of Action

The inhibition of TS and disruption of DNA synthesis by this compound leads to cell death , particularly in rapidly dividing cells like cancer cells . This makes it a potential candidate for use in cancer treatment.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes in the body can affect its metabolism and hence its action . .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2-iodobenzamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes and interactions with specific proteins. This compound interacts with enzymes such as DNA methyltransferases, which are crucial for the methylation of DNA. The interaction between this compound and DNA methyltransferases results in the inhibition of the enzyme’s activity, leading to changes in gene expression and cellular function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and repair mechanisms . Additionally, it affects cell signaling pathways such as the MAPK pathway, leading to changes in cell growth and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DNA methyltransferases, preventing the enzyme from catalyzing the methylation of DNA. This inhibition results in the demethylation of specific genes, leading to changes in their expression and subsequent cellular effects . Furthermore, this compound can induce the activation of certain transcription factors, which modulate the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained changes in gene expression and cellular metabolism, which can have lasting effects on cell function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, this compound can cause adverse effects such as liver and kidney toxicity, as well as damage to other organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to DNA synthesis and repair. The compound interacts with enzymes such as DNA methyltransferases and cytidine deaminase, which play key roles in the metabolism of nucleotides . These interactions can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular function and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Once inside the cell, this compound can accumulate in the nucleus, where it interacts with DNA and other nuclear proteins . This localization is crucial for its inhibitory effects on DNA methyltransferases and other nuclear enzymes.

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it exerts its effects on DNA methylation and gene expression. The compound contains specific targeting signals that direct it to the nucleus, allowing it to interact with nuclear enzymes and proteins . Additionally, post-translational modifications of this compound can influence its localization and activity within the cell .

Propiedades

IUPAC Name |

5-fluoro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FINO/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHFLUGPJZSBQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313426 | |

| Record name | 5-Fluoro-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748188-88-7 | |

| Record name | 5-Fluoro-2-iodobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=748188-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-iodobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Benzyl(methyl)amino]-1-phenyl-1-propanol](/img/structure/B3152951.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-5(4H)-one](/img/structure/B3152987.png)

![4-[4-(4-Aminophenyl)piperazin-1-yl]aniline](/img/structure/B3152991.png)